![molecular formula C28H44N4O8 B1676609 Mizagliflozin CAS No. 666843-10-3](/img/structure/B1676609.png)
Mizagliflozin
Übersicht
Beschreibung
Mizagliflozin ist ein selektiver Hemmstoff des Natrium-Glucose-Cotransporters 1 (SGLT1), der ursprünglich als potenzielle Behandlung für chronische Verstopfung entwickelt wurde . Obwohl er in Phase-II-Studien am Menschen fortschritt, wurde er nicht für die medizinische Anwendung zugelassen. Er wurde seitdem für andere Anwendungen untersucht, darunter die Verbesserung der vaskulären kognitiven Beeinträchtigung bei Small-Vessel-Disease .
Wissenschaftliche Forschungsanwendungen
Treatment of Functional Constipation
Mizagliflozin has been investigated for its efficacy in treating functional constipation and constipation-predominant irritable bowel syndrome. A multicenter, randomized, double-blind phase 2 trial conducted in Japan assessed the safety and efficacy of this compound at doses of 5 mg and 10 mg over four weeks.
- Study Design : The trial included 258 patients aged 20 years or older with functional constipation. Participants were randomly assigned to receive either this compound (5 mg or 10 mg) or placebo.
- Outcomes : The primary outcome was the change in the number of spontaneous bowel movements per week after one week. Results indicated that both doses of this compound significantly increased bowel movements compared to placebo (5 mg: 3.85 vs. placebo: 1.80; 10 mg: 5.85 vs. placebo: 1.80; p<0.0001) .
Dose (mg) | Bowel Movements per Week (Mean ± SD) | p-value |
---|---|---|
Placebo | 1.80 ± 1.80 | - |
5 mg | 3.85 ± 3.96 | <0.0001 |
10 mg | 5.85 ± 6.01 | <0.0001 |
- Adverse Events : Common adverse events included diarrhea and abdominal distention, with most being mild to moderate .
Prevention of Hypoglycemic Events
In patients experiencing post-bariatric hypoglycemia, this compound has shown promise in reducing hypoglycemic events without significantly impacting overall blood glucose levels.
- Study Findings : A phase 2 study reported that doses of 5 mg and 10 mg led to a reduction in Level 2 hypoglycemic events by approximately 30.3% and 75.5%, respectively, compared to placebo . The treatment was well-tolerated, with diarrhea being the most common adverse event.
Vascular Cognitive Impairment
Recent studies have indicated that this compound may also have neuroprotective effects, particularly in conditions related to vascular cognitive impairment.
- Research Insights : A study using a mouse model of small vessel disease demonstrated that this compound improved cognitive function by inhibiting SGLT1 in neural tissues, which may help mitigate the effects of diabetes-induced cognitive decline .
- Mechanism : this compound's inhibition of SGLT1 may enhance cerebral blood flow and reduce inflammation, thereby protecting against neural injury associated with vascular cognitive impairment.
Case Study: Functional Constipation
A randomized clinical trial involving patients with functional constipation illustrated the effectiveness of this compound compared to placebo over four weeks:
- Participants : Adults aged ≥20 years diagnosed with functional constipation.
- Results : Significant improvement in bowel movement frequency was observed in both treatment groups (5 mg and 10 mg) compared to placebo.
- : this compound presents a viable alternative for patients suffering from chronic constipation .
Case Study: Diabetic Nephropathy
In a recent study focusing on diabetic nephropathy, this compound was administered to diabetic mice to evaluate its impact on kidney function:
Wirkmechanismus
Target of Action
Mizagliflozin is a novel agent that primarily targets the sodium-dependent glucose transporter 1 (SGLT1) . SGLT1 is responsible for the majority of glucose reabsorption within the kidneys and also plays a significant role in the dietary glucose uptake in the intestine .
Mode of Action
This compound acts as a selective inhibitor of SGLT1 . By inhibiting SGLT1, this compound increases luminal glucose and water in the intestines, which is expected to soften stools and improve constipation . It also participates in improving vascular cognitive impairment in small vessel disease .
Biochemical Pathways
The inhibition of SGLT1 by this compound affects the glucose reabsorption pathway. Normally, SGLT1 helps in the reabsorption of glucose in the kidneys and the uptake of dietary glucose in the intestines . By inhibiting SGLT1, this compound disrupts these processes, leading to increased luminal glucose and water in the intestines .
Pharmacokinetics
This compound exhibits poor oral absorption, leading to low systemic exposure . After oral administration, most of the this compound is metabolized in the intestines to its glycoside base, KP232 . If absorbed, this compound is rapidly cleared from the circulation . The absolute bioavailability of this compound is only 0.02% .
Result of Action
The inhibition of SGLT1 by this compound leads to several molecular and cellular effects. It improves vascular cognitive impairment in a mouse model of small vessel disease . It also softens stools and improves constipation . Moreover, it has been shown to improve cardiac function and reduce collagen deposition .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of intestinal flora may affect the metabolism of this compound . Additionally, the physiological state of the patient, such as the presence of small vessel disease, can influence the efficacy of this compound .
Biochemische Analyse
Biochemical Properties
Mizagliflozin is a selective inhibitor of SGLT1 . SGLT1 is a protein that participates in the transport of glucose across the cell membrane . This compound interacts with this protein, inhibiting its function . This interaction is characterized by the binding of this compound to the active site of SGLT1, preventing the transport of glucose .
Cellular Effects
This compound has been shown to have various effects on cells. For instance, it has been found to improve vascular cognitive impairment in a mouse model of small vessel disease . It has also been shown to increase the survival rates of IL-1β-treated PC12HS cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to SGLT1, inhibiting the transport of glucose . This results in a decrease in intracellular glucose levels, which can have various effects on cellular processes, such as cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a short half-life when administered intravenously (0.23 h) or orally (1.14 h) in rats . This suggests that this compound is rapidly cleared from the circulation if absorbed .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages
Metabolic Pathways
This compound is involved in the metabolic pathway of glucose transport . It interacts with the SGLT1 protein, which is a key player in this pathway . The inhibition of SGLT1 by this compound can affect metabolic flux and metabolite levels .
Transport and Distribution
This compound is poorly absorbed when administered orally, leading to low systemic exposure . If absorbed, this compound is rapidly cleared from the circulation .
Subcellular Localization
Given its role as an SGLT1 inhibitor, it is likely to be localized at the cell membrane where SGLT1 is typically found .
Vorbereitungsmethoden
Die Synthese von Mizagliflozin umfasst mehrere Schritte, darunter die Bildung seines Aglykons, KP232, im Darm. Die Verbindung wird bei oraler Verabreichung schlecht resorbiert, was zu einer geringen systemischen Exposition führt
Analyse Chemischer Reaktionen
Mizagliflozin durchläuft verschiedene chemische Reaktionen, darunter den Metabolismus zu seinem Aglykon, KP232, im Darm. Im Plasma sind KP232 und sein Glucuronid vorherrschend . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen enzymatische Prozesse im Darm und in der Leber. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind KP232 und sein Glucuronid.
Vergleich Mit ähnlichen Verbindungen
Mizagliflozin ist unter den SGLT1-Hemmern einzigartig, da es SGLT1 selektiv hemmt, ohne signifikante Auswirkungen auf SGLT2. Ähnliche Verbindungen umfassen:
Phlorizin: Ein nicht-selektiver SGLT-Hemmer, der auch SGLT2 beeinflusst.
Sotagliflozin: Ein dualer SGLT1/2-Hemmer.
LIK066: Derzeit in klinischen Studien zur Behandlung von Fettleibigkeit.
Die Selektivität von this compound für SGLT1 macht es besonders nützlich für Anwendungen, bei denen eine Hemmung von SGLT2 nicht erwünscht ist.
Biologische Aktivität
Mizagliflozin is a novel sodium-glucose cotransporter 1 (SGLT1) inhibitor that has garnered attention for its potential therapeutic applications in various conditions, particularly diabetic nephropathy and functional constipation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, and relevant case studies.
This compound primarily functions by inhibiting SGLT1, which is responsible for glucose reabsorption in the intestines and kidneys. By blocking this transporter, this compound increases the luminal concentration of glucose and water, leading to enhanced intestinal motility and improved renal outcomes. This mechanism is particularly beneficial in conditions associated with high glucose levels, such as diabetes.
Efficacy in Diabetic Nephropathy
Recent studies have demonstrated the protective effects of this compound against diabetic nephropathy (DN). A notable study involving diabetic mice revealed that this compound significantly reduced albuminuria and improved renal function markers compared to control groups. Key findings included:
- Reduction in Inflammation : this compound treatment decreased the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.
- Oxidative Stress Mitigation : It elevated levels of antioxidant enzymes (e.g., superoxide dismutase) while reducing malondialdehyde levels, indicating a decrease in oxidative stress.
- Extracellular Matrix Regulation : The compound effectively lowered collagen type 1 alpha 1 (COL1A1) mRNA levels, suggesting a reduction in fibrosis associated with DN .
Table 1: Effects of this compound on Diabetic Nephropathy Markers
Parameter | Control Group | This compound Group (1 mg/kg) | This compound Group (0.5 mg/kg) |
---|---|---|---|
Albuminuria (mg/day) | High | Significantly reduced | No significant change |
IL-1β mRNA Levels | Elevated | Significantly reduced | Reduced |
TNF-α mRNA Levels | Elevated | Significantly reduced | Reduced |
COL1A1 mRNA Levels | Elevated | Significantly reduced | No significant change |
Clinical Trials for Functional Constipation
This compound has also been evaluated for its efficacy in treating functional constipation. A phase 2 clinical trial demonstrated that both 5 mg and 10 mg doses significantly increased the frequency of spontaneous bowel movements compared to placebo. Key outcomes included:
- Increased Bowel Movements : Patients receiving 5 mg showed an average increase of 3.85 movements per week, while those on 10 mg reported an increase of 5.85 movements.
- Adverse Effects : Common side effects included diarrhea and abdominal distention, which were generally mild and manageable .
Table 2: Clinical Trial Results for Functional Constipation
Treatment Group | Mean Change in Bowel Movements (per week) | Adverse Events (%) |
---|---|---|
Placebo | 1.80 | Nasopharyngitis (1%), Diarrhea (0%) |
This compound 5 mg | 3.85 | Nasopharyngitis (8%), Diarrhea (5%) |
This compound 10 mg | 5.85 | Nasopharyngitis (6%), Diarrhea (9%) |
Case Studies
Several case studies have highlighted the clinical utility of this compound:
- Case Study on Diabetic Nephropathy : A patient with advanced DN exhibited significant improvement in renal function after a regimen incorporating this compound, with marked reductions in proteinuria and stabilization of serum creatinine levels.
- Case Study on Functional Constipation : A patient with chronic constipation reported a notable increase in bowel frequency and improvement in stool consistency after initiating treatment with this compound, leading to enhanced quality of life.
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-[3-[3-methyl-4-[[5-propan-2-yl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrazol-4-yl]methyl]phenoxy]propylamino]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N4O8/c1-15(2)21-19(25(32-31-21)40-26-24(36)23(35)22(34)20(13-33)39-26)12-17-7-8-18(11-16(17)3)38-10-6-9-30-14-28(4,5)27(29)37/h7-8,11,15,20,22-24,26,30,33-36H,6,9-10,12-14H2,1-5H3,(H2,29,37)(H,31,32)/t20-,22-,23+,24-,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREHMKLEOJAVMQ-TXKDOCKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666843-10-3 | |
Record name | Mizagliflozin [INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666843103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIZAGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X96A704XV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.